![molecular formula C23H29N7O2 B11189543 N-(4-ethoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11189543.png)
N-(4-ethoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-ETHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features ethoxyphenyl and methoxyphenyl groups, as well as a piperazine moiety
Preparation Methods
The synthesis of N2-(4-ETHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the ethoxyphenyl, methoxyphenyl, and piperazine groups. One common synthetic route involves the reaction of cyanuric chloride with 4-ethoxyaniline to form an intermediate, which is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N2-(4-ETHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring and aromatic groups can participate in substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
N2-(4-ETHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-(4-ETHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N2-(4-ETHOXYPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:
N-(2-ETHOXYPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE: This compound features a triazole ring and a thioether linkage, which may confer different chemical and biological properties.
N-(2-METHOXY-4-[4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL]PHENYL)-N’-(2-(PROPANE-2-SULFONYL)PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE:
Properties
Molecular Formula |
C23H29N7O2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7O2/c1-3-32-18-10-8-17(9-11-18)25-23-27-21(26-22(24)28-23)16-29-12-14-30(15-13-29)19-6-4-5-7-20(19)31-2/h4-11H,3,12-16H2,1-2H3,(H3,24,25,26,27,28) |
InChI Key |
CKZJEWQPKVUNMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.